molecular formula C24H30N2O4 B5054298 1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione

1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione

Cat. No.: B5054298
M. Wt: 410.5 g/mol
InChI Key: XBIGCESWCYXENL-UHFFFAOYSA-N
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Description

1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring, a phenyl group substituted with a hexyloxy chain, and a methoxybenzylamino group

Preparation Methods

The synthesis of 1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The phenyl group is substituted with a hexyloxy chain using nucleophilic substitution reactions.

    Amidation: The methoxybenzylamino group is introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrrolidine ring.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Mechanism of Action

The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to changes in cellular processes, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-[4-(Hexyloxy)phenyl]-3-[(4-methoxybenzyl)amino]pyrrolidine-2,5-dione include:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and synthetic utility.

Properties

IUPAC Name

1-(4-hexoxyphenyl)-3-[(4-methoxyphenyl)methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-3-4-5-6-15-30-21-13-9-19(10-14-21)26-23(27)16-22(24(26)28)25-17-18-7-11-20(29-2)12-8-18/h7-14,22,25H,3-6,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIGCESWCYXENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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